Methyl (2R,3S)-2-Benzylamino-2-(t-butyldimethylsilyloxymethyl)-3-hydroxy-4-methylpentanoate
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Overview
Description
Methyl (2R,3S)-2-Benzylamino-2-(t-butyldimethylsilyloxymethyl)-3-hydroxy-4-methylpentanoate is a sophisticated organic compound known for its complex structure and diverse functional groups. This compound stands out in organic chemistry due to its applications in synthetic methodologies and its potential biological activities. Its molecular formula is C20H37NO4Si, and it has a unique three-dimensional arrangement that influences its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R,3S)-2-Benzylamino-2-(t-butyldimethylsilyloxymethyl)-3-hydroxy-4-methylpentanoate typically involves multi-step organic reactions. One common route includes the protection of hydroxyl groups, introduction of the benzylamino group via nucleophilic substitution, and the final methylation step. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure high yield and selectivity.
Industrial Production Methods: Industrially, this compound can be produced on a larger scale through optimized synthetic protocols. These may involve automated synthesis machinery and continuous flow reactors, which allow for efficient and scalable production. The purity of the compound is typically ensured through rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, especially at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the benzylamino group, converting it to a primary amine.
Substitution: Nucleophilic or electrophilic substitution reactions are common, particularly involving the silyl group or the benzyl group.
Common Reagents and Conditions:
Oxidizing agents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane for oxidation reactions.
Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reductions.
Substitution reactions often use reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various ketones, primary amines, and substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Methyl (2R,3S)-2-Benzylamino-2-(t-butyldimethylsilyloxymethyl)-3-hydroxy-4-methylpentanoate has found significant applications in various fields of scientific research:
Chemistry: Utilized in the synthesis of complex molecules and as an intermediate in the preparation of other bioactive compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular receptors.
Medicine: Explored for its possible therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Used in the development of advanced materials and in the formulation of specialty chemicals due to its unique structural features.
Mechanism of Action
The mechanism by which this compound exerts its effects involves several molecular targets and pathways:
Molecular Targets: Enzymes such as proteases and kinases, which are crucial in various biochemical pathways.
Pathways Involved: The compound may inhibit enzyme activity by binding to active sites or allosteric sites, altering the enzyme’s conformation and function. This interaction can modulate signal transduction pathways and affect cellular responses.
Comparison with Similar Compounds
Methyl (2S,3R)-2-Benzylamino-2-(t-butyldimethylsilyloxymethyl)-3-hydroxy-4-methylpentanoate: A stereoisomer with different spatial arrangement and potentially different biological activity.
Methyl (2R,3S)-2-Amino-2-(t-butyldimethylsilyloxymethyl)-3-hydroxy-4-methylpentanoate: Lacks the benzyl group, leading to different chemical reactivity and applications.
Uniqueness:
The presence of both benzylamino and t-butyldimethylsilyl groups makes Methyl (2R,3S)-2-Benzylamino-2-(t-butyldimethylsilyloxymethyl)-3-hydroxy-4-methylpentanoate unique, offering a combination of steric and electronic effects that influence its reactivity and interactions in various environments. These features distinguish it from its similar compounds, providing a broader range of applications and a distinct profile in scientific research.
This in-depth look at this compound highlights its importance in various domains and underscores the significance of such complex organic compounds in advancing scientific knowledge and technological innovation.
Properties
IUPAC Name |
methyl (2R,3S)-2-(benzylamino)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-4-methylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO4Si/c1-16(2)18(23)21(19(24)25-6,15-26-27(7,8)20(3,4)5)22-14-17-12-10-9-11-13-17/h9-13,16,18,22-23H,14-15H2,1-8H3/t18-,21+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFRXWHXJRXEMF-GHTZIAJQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(CO[Si](C)(C)C(C)(C)C)(C(=O)OC)NCC1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]([C@](CO[Si](C)(C)C(C)(C)C)(C(=O)OC)NCC1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37NO4Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145451-92-9 |
Source
|
Record name | D-Leucine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-hydroxy-N-(phenylmethyl)-, methyl ester, threo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145451-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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